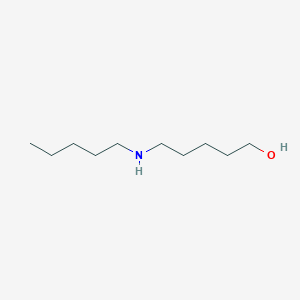
N-carbobenzyloxy-hydroxyproline, benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbobenzyloxy-hydroxyproline, benzyl ester is a compound that belongs to the class of carbobenzyloxy-protected amino acids. It is commonly used in organic synthesis and medicinal chemistry due to its ability to protect amino groups during chemical reactions. This compound is particularly useful in the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-carbobenzyloxy-hydroxyproline, benzyl ester typically involves the protection of the amino group of hydroxyproline with a carbobenzyloxy (Cbz) group. This is followed by esterification with benzyl alcohol. The key steps include:
Protection of Hydroxyproline: Hydroxyproline is reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate to form N-carbobenzyloxy-hydroxyproline.
Esterification: The protected hydroxyproline is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with optimizations for yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-carbobenzyloxy-hydroxyproline, benzyl ester undergoes several types of chemical reactions, including:
Hydrogenolysis: The carbobenzyloxy group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenolysis: Pd/C, H₂ gas
Hydrolysis: HCl or NaOH
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrogenolysis: Hydroxyproline and benzyl alcohol
Hydrolysis: Hydroxyproline and benzyl alcohol
Substitution: Various substituted hydroxyproline derivatives
Aplicaciones Científicas De Investigación
N-carbobenzyloxy-hydroxyproline, benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid, it is used in peptide synthesis and the preparation of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of N-carbobenzyloxy-hydroxyproline, benzyl ester primarily involves its role as a protecting group. The carbobenzyloxy group protects the amino group of hydroxyproline from unwanted reactions during synthesis. This protection is crucial for the selective modification of other functional groups in the molecule. The benzyl ester group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- N-carbobenzyloxy-glycine, benzyl ester
- N-carbobenzyloxy-alanine, benzyl ester
- N-carbobenzyloxy-phenylalanine, benzyl ester
Uniqueness
N-carbobenzyloxy-hydroxyproline, benzyl ester is unique due to the presence of the hydroxyproline moiety, which imparts specific structural and functional properties. Unlike other carbobenzyloxy-protected amino acids, hydroxyproline contains a hydroxyl group that can participate in additional hydrogen bonding and other interactions, making it particularly valuable in the synthesis of peptides and proteins with specific structural requirements .
Propiedades
IUPAC Name |
dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMBFDLCAZWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)






![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)



![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)

